molecular formula C18H16FN5O3 B2688955 6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034372-06-8

6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Katalognummer B2688955
CAS-Nummer: 2034372-06-8
Molekulargewicht: 369.356
InChI-Schlüssel: RTTOMXVLWUABPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as PF-04971729, is a small molecule inhibitor that has shown potential in treating certain diseases.

Wissenschaftliche Forschungsanwendungen

Macromolecular Adduct Formation and Metabolism

Studies have explored the formation and metabolism of heterocyclic amines, including compounds structurally similar to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," in humans and rodents. These compounds are formed during the cooking of meat and fish and are known for their genotoxicity and carcinogenicity in animal models. Accelerator mass spectrometry (AMS) has been used to study the dosimetry of protein and DNA adduct formation by low doses of these amines, comparing adduct levels in humans to those in rodents. This research suggests significant differences in metabolite profiles between humans and rodents, indicating a need for caution when extrapolating rodent data to humans (Turteltaub et al., 1999).

Drug Metabolism and Disposition

The disposition and metabolism of compounds similar to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione" have been studied in humans, particularly focusing on novel orexin 1 and 2 receptor antagonists under development for insomnia treatment. These studies involve analyzing the elimination of drug-related material, primarily through feces, and identifying principal circulating components and metabolites in plasma extracts. Such research aids in understanding the pharmacokinetics of new therapeutic agents and their metabolization pathways (Renzulli et al., 2011).

Exposure to Carcinogenic Compounds

Research on human exposure to carcinogenic heterocyclic amines, which are structurally related to "6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione," has revealed that these compounds are present in cooked foods and can lead to continuous exposure through the diet. The presence of such amines in human urine indicates continual exposure, highlighting the significance of understanding the metabolism and potential health impacts of these compounds (Ushiyama et al., 1991).

Fluoropyrimidine Therapy Optimization

Given the structural similarity to fluoropyrimidines, research into optimizing fluoropyrimidine therapy for cancer treatment is highly relevant. This includes studying the pharmacokinetics and pharmacodynamics of aromatase inhibitors and the impact of gene polymorphisms on drug toxicity. Such studies aim to individualize therapy and reduce adverse effects, improving the safety and efficacy of treatment for cancer patients (Haynes et al., 2004; Gross et al., 2008).

Eigenschaften

IUPAC Name

6-fluoro-3-[1-(pyrimidine-2-carbonyl)piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O3/c19-11-2-3-14-13(10-11)16(25)24(18(27)22-14)12-4-8-23(9-5-12)17(26)15-20-6-1-7-21-15/h1-3,6-7,10,12H,4-5,8-9H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTOMXVLWUABPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CC(=C3)F)NC2=O)C(=O)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-3-(1-(pyrimidine-2-carbonyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.